4-[(3,5-Dichlorophenoxy)methyl]benzoic acid 4-[(3,5-Dichlorophenoxy)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 149288-43-7
VCID: VC8075741
InChI: InChI=1S/C14H10Cl2O3/c15-11-5-12(16)7-13(6-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
SMILES: C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Molecular Formula: C14H10Cl2O3
Molecular Weight: 297.1 g/mol

4-[(3,5-Dichlorophenoxy)methyl]benzoic acid

CAS No.: 149288-43-7

Cat. No.: VC8075741

Molecular Formula: C14H10Cl2O3

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-Dichlorophenoxy)methyl]benzoic acid - 149288-43-7

Specification

CAS No. 149288-43-7
Molecular Formula C14H10Cl2O3
Molecular Weight 297.1 g/mol
IUPAC Name 4-[(3,5-dichlorophenoxy)methyl]benzoic acid
Standard InChI InChI=1S/C14H10Cl2O3/c15-11-5-12(16)7-13(6-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Standard InChI Key LTYJTHONMNVKFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Canonical SMILES C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 4-[(3,5-dichlorophenoxy)methyl]benzoic acid denotes a benzoic acid derivative substituted at the para position (carbon 4) with a methylene-linked 3,5-dichlorophenoxy group. Its molecular formula is C14H10Cl2O3\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{O}_3, yielding a molecular weight of 297.14 g/mol . The structure combines a polar carboxylic acid moiety with a lipophilic dichlorinated aromatic system, suggesting amphiphilic behavior.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H10Cl2O3\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{O}_3
Molecular Weight297.14 g/mol
IUPAC Name4-[(3,5-dichlorophenoxy)methyl]benzoic acid
Canonical SMILESC1=C(C=C(C=C1C(=O)O)COC2=CC(=CC(=C2)Cl)Cl)Cl
Topological Polar Surface Area46.5 Ų (estimated)

Structural Features and Conformational Analysis

The molecule features a rigid benzoic acid core connected via a methylene bridge (–CH2_2–) to a 3,5-dichlorophenoxy group. Density functional theory (DFT) simulations of analogous compounds, such as 3-[(2,4-dichlorophenoxy)methyl]benzoic acid , predict dihedral angles of ~120° between the phenoxy and benzoic acid planes, minimizing steric clashes. The electron-withdrawing chlorine atoms at positions 3 and 5 on the phenoxy ring induce significant electronic effects, reducing the electron density of the adjacent ether oxygen and potentially influencing hydrogen-bonding capabilities .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 4-[(3,5-dichlorophenoxy)methyl]benzoic acid are documented, analogous compounds suggest a two-step approach:

  • Friedel-Crafts Alkylation: Reaction of 3,5-dichlorophenol with 4-(bromomethyl)benzoic acid in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to form the ether linkage .

  • Carboxylic Acid Activation: Subsequent hydrolysis or oxidation steps to ensure the free carboxylic acid group remains intact, as seen in the synthesis of 3-(3,5-dichlorophenoxy)benzoic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Analog Data)
13,5-Dichlorophenol, 4-(bromomethyl)benzoic acid, AlCl3_3, 80°C, 12h~65%
2NaOH (2M), Ethanol/Water (1:1), reflux>90%

Industrial Scalability

PI Industries’ production of structurally related chlorinated aromatics highlights the feasibility of large-scale synthesis using continuous-flow reactors, which mitigate exothermic risks associated with halogenated intermediates. Key challenges include controlling regioselectivity during the alkylation step and minimizing hydrolysis of the methylene bridge under acidic conditions.

Physicochemical Properties

Thermal Stability and Phase Behavior

Data from 3,5-dichloro-4-methylbenzoic acid (melting point: 185–187°C) and 3-(3,5-dichlorophenoxy)benzoic acid suggest that 4-[(3,5-dichlorophenoxy)methyl]benzoic acid likely exhibits:

  • Melting Point: 190–200°C (estimated via group contribution methods)

  • Boiling Point: 330–340°C at 760 mmHg (extrapolated from similar chlorinated aromatics)

  • Solubility: Low aqueous solubility (<0.1 g/L at 25°C), with improved solubility in polar aprotic solvents like DMSO (50–100 mg/mL) .

Spectroscopic Characterization

Predicted spectral signatures based on analogs include:

  • IR: Strong absorption at 1680–1700 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C–O–C ether), and 750 cm1^{-1} (C–Cl) .

  • 1^1H NMR (DMSO-d6_6): δ 8.0 (d, 2H, aromatic), 7.5 (s, 2H, dichlorophenyl), 5.2 (s, 2H, –CH2_2–), 13.1 (s, 1H, –COOH) .

Biological Activity and Applications

Pharmaceutical Relevance

Chlorinated benzoic acids exhibit diverse bioactivities, including:

  • Antimicrobial Effects: Inhibition of bacterial enoyl-ACP reductase (FabI), as demonstrated by 3-[(2,4-dichlorophenoxy)methyl]benzoic acid against Staphylococcus aureus (MIC = 32 μg/mL) .

  • Anti-inflammatory Activity: Suppression of COX-2 in murine macrophages (IC50_{50} ≈ 20 μM for analogs) .

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